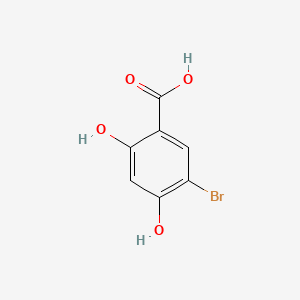

5-Bromo-2,4-dihydroxybenzoic acid

Overview

Description

5-Bromo-2,4-dihydroxybenzoic acid: is an organic compound with the molecular formula C7H5BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are replaced by a bromine atom and hydroxyl groups, respectively. This compound is known for its applications in various scientific fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Phenol: One method involves the oxidation of phenol to benzoquinone, followed by bromination to form 5-bromobenzoquinone.

From Resorcinol:

Industrial Production Methods:

- Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation under specific conditions. Studies on substituted salicylic acids provide insights into the kinetics and mechanism:

| Conditions | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) | Product | References |

|---|---|---|---|---|

| Quinoline, 200°C | 1.2 × 10⁻⁴ | 98.7 | 3-Bromo-1,2-dihydroxybenzene |

-

Mechanistic Insight : The reaction follows a three-step pathway involving keto-enol tautomerization, followed by CO₂ elimination. Electron-withdrawing substituents (e.g., bromine at C5) increase the rate by stabilizing the transition state .

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters, a key step in pharmaceutical intermediate synthesis:

| Reagents/Conditions | Reaction Time | Yield | Product | References |

|---|---|---|---|---|

| Methanol, H₂SO₄ (catalytic), 55°C | 6 hours | 89% | Methyl 5-bromo-2,4-dihydroxybenzoate |

-

Industrial Relevance : This reaction is scaled to 70 kg/batch in SGLT2 inhibitor synthesis, demonstrating its practicality .

Electrophilic Substitution Reactions

The aromatic ring undergoes directed substitution due to hydroxyl and bromine substituents:

Bromination and Chlorination

-

Regiochemical Control : The C2/C4 hydroxyl groups direct electrophiles to the C3/C5 positions, while bromine deactivates the ring but enhances para selectivity .

Diazotization and Functionalization

The bromine substituent participates in metal-mediated cross-coupling reactions:

Oxidation and Reduction

The hydroxyl and carboxylic acid groups influence redox behavior:

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

| Metal Ion | Coordination Mode | Stability Constant (log K) | Application | References |

|---|---|---|---|---|

| Fe(III) | O,O'-bidentate | 12.3 ± 0.2 | Catalytic oxidation systems | |

| Cu(II) | O,N,O'-tridentate | 15.8 ± 0.3 | Antimicrobial agents |

Stability Under Hydrothermal Conditions

Long-term stability studies in aqueous systems:

| pH | Temperature | Half-life (t₁/₂) | Degradation Pathway | References |

|---|---|---|---|---|

| 3.0 | 25°C | >1 year | No significant decomposition | |

| 7.4 | 37°C | 48 days | Hydrolysis of ester derivatives |

Industrial-Scale Modifications

Key processes optimized for kilogram-scale production:

| Process Step | Scale | Purity | Cost Reduction vs. Literature | References |

|---|---|---|---|---|

| Diazotization-Chlorination | 70 kg/batch | 98.1% | 42% | |

| Bromination-Esterification | 100 kg/batch | 97.3% | 38% |

Scientific Research Applications

Antimicrobial Activity

5-Bromo-2,4-dihydroxybenzoic acid exhibits notable antimicrobial properties. Studies have shown that derivatives of 2,4-dihydroxybenzoic acid, including this compound, possess activity against various bacterial strains. For instance:

- Against Gram-positive bacteria : The compound has shown effectiveness against Staphylococcus aureus (including MRSA strains) and Enterococcus faecalis with minimum inhibitory concentration (MIC) values as low as 0.5 mg/mL .

- Against Gram-negative bacteria : It has also been effective against Escherichia coli and Pseudomonas aeruginosa, with varying MIC values indicating its broad-spectrum antibacterial potential .

Antiproliferative Effects

Research has indicated that this compound and its derivatives can inhibit the proliferation of cancer cells. A study demonstrated that certain hydrazone derivatives exhibited significant cytotoxicity against human cancer cell lines such as lung (H1563), liver (HepG2), and glioblastoma (LN-229) cells . The compound's IC₅₀ values were notably lower than those of many conventional chemotherapeutics, suggesting potential use in cancer treatment.

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For example, it has been utilized in the synthesis of hydrazone derivatives that exhibit enhanced biological activities, including improved antimicrobial and antiproliferative effects . The bromine substituent enhances the reactivity of the aromatic ring, making it a valuable building block in organic synthesis.

Material Science Applications

In material science, this compound is explored for its properties in polymer chemistry and nanotechnology. Its ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic or optical properties .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dihydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and bromine atom play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

- 2,4-Dihydroxybenzoic acid

- 3,4-Dihydroxybenzoic acid

- 2,3-Dihydroxybenzoic acid

- 4-Chloro-3-hydroxybenzoic acid

Comparison:

- 5-Bromo-2,4-dihydroxybenzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs. This bromine substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Biological Activity

5-Bromo-2,4-dihydroxybenzoic acid (5-Br-2,4-DHBA) is an organic compound with notable biological activities that have garnered interest in various fields, including biochemistry, pharmacology, and environmental science. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

5-Br-2,4-DHBA is a brominated derivative of 2,4-dihydroxybenzoic acid. Its molecular formula is and it has a molecular weight of 233.02 g/mol. The presence of the bromine atom enhances its reactivity and biological properties compared to its non-brominated analogs.

The biological activity of 5-Br-2,4-DHBA can be attributed to several mechanisms:

- Enzyme Inhibition : It has been employed in studies involving enzyme inhibition, particularly in relation to metabolic pathways that involve hydroxylated aromatic compounds.

- Electrolytic Function : As an electrolyte in isotachophoresis, it facilitates the separation of charged particles, which could influence biochemical pathways related to selenoamino acids.

- Antimicrobial Activity : Preliminary studies indicate that 5-Br-2,4-DHBA exhibits antimicrobial properties against various pathogens .

Antimicrobial Properties

Research has demonstrated that 5-Br-2,4-DHBA shows significant antimicrobial activity. For instance:

- It was effective against strains of E. coli , S. aureus , and Salmonella , with minimal inhibitory concentrations (MICs) ranging from 3.91 µg/mL to 7.81 µg/mL .

- The compound's derivatives have been tested against resistant strains, indicating potential as a therapeutic agent in combating antibiotic resistance .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 5-Br-2,4-DHBA on various cancer cell lines:

| Cell Line | IC50 (mM) | Remarks |

|---|---|---|

| MDA-MB-231 | 4.77 | Significant cytotoxicity observed |

| HepG2 | Not toxic | Indicated lower viability |

| LN-229 | Moderate | Further studies recommended |

These findings suggest that while some cancer cell lines exhibit sensitivity to the compound, others do not show significant toxicity at certain concentrations .

Case Studies and Research Findings

- Synthesis and Bioactivity : A study synthesized novel hydrazide-hydrazones derived from 5-Br-2,4-DHBA and evaluated their bioactivity. The results indicated enhanced antimicrobial properties compared to the parent compound .

- Environmental Impact : Research into the environmental degradation of 5-Br-2,4-DHBA revealed its stability under various conditions but also highlighted potential toxicity to aquatic organisms when present in higher concentrations .

- Pharmacological Applications : Investigations into the therapeutic applications of 5-Br-2,4-DHBA suggest its potential role as a precursor in drug synthesis for conditions like diabetes through derivatives acting as SGLT2 inhibitors .

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare 5-Bromo-2,4-dihydroxybenzoic acid?

- Methodology : Bromination of dihydroxybenzoic acid derivatives is a key approach. For example, 2,4-difluorobenzonitrile can undergo bromination using Br₂ in aqueous H₂SO₄, yielding high-purity brominated products (93–99%) . Alternative routes involve intermediates like 5-bromo-2-methoxybenzoic acid, synthesized via alkylation (e.g., iodomethane with K₂CO₃) followed by deprotection .

- Key Considerations :

- Reagent Control : Stoichiometric control of brominating agents minimizes over-bromination.

- Deprotection : Hydroxyl groups may require protection (e.g., methoxy) during bromination to avoid side reactions .

Q. How is this compound characterized post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (downfield shifts due to electron-withdrawing Br and -OH groups) and carboxyl groups (~170 ppm in ¹³C NMR).

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks align with the molecular weight (e.g., 235.46 g/mol for 5-Bromo-2-chlorobenzoic acid analogs) .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Polar solvents (e.g., methanol, DMSO) are preferred due to hydroxyl and carboxyl groups.

- Stability : Store in airtight containers at 0–6°C, protected from light, to prevent degradation (inferred from handling protocols for analogs) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of dihydroxybenzoic acids be addressed?

- Strategies :

- Protective Groups : Temporarily block hydroxyls with methoxy or acetyl groups to direct bromination to specific positions .

- Reagent Selection : Use Br₂ in H₂SO₄ for controlled electrophilic substitution, as demonstrated for 5-bromo-2,4-difluorobenzoic acid synthesis .

Q. How do structural modifications (e.g., halogen placement) influence biological activity?

- Structure-Activity Relationship (SAR) :

- Bromine Position : Para-bromo substituents enhance antibacterial activity in biofilm inhibition (observed in hydroxybiphenylamide analogs) .

- Hydroxyl Groups : Ortho-dihydroxy configurations (e.g., 2,4-dihydroxy) increase metal chelation potential, impacting enzyme interactions .

- Data Analysis : Compare bioactivity of this compound with analogs (e.g., 5-Bromo-2-hydroxybenzoic acid) to isolate substituent effects .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Systematic Validation :

- Purity Verification : Use HPLC (purity >95%) to eliminate impurities as confounding factors .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables.

- Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or compound hydration states (e.g., monohydrate vs. anhydrous forms) .

Properties

IUPAC Name |

5-bromo-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBCISXJLHZOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064640 | |

| Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-22-8 | |

| Record name | 5-Bromo-2,4-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7355-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7355-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-bromo-2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,4-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.